molecular formula C15H14N4O3S2 B2842007 ethyl 2-(2-(2-(1H-pyrrol-1-yl)thiazole-4-carboxamido)thiazol-4-yl)acetate CAS No. 1206999-96-3

ethyl 2-(2-(2-(1H-pyrrol-1-yl)thiazole-4-carboxamido)thiazol-4-yl)acetate

Cat. No.: B2842007
CAS No.: 1206999-96-3
M. Wt: 362.42
InChI Key: BUHMCNQVIVVPRE-UHFFFAOYSA-N
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Description

Thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are members of the azole heterocycles that include imidazoles and oxazoles . Pyrrole is a heterocyclic aromatic organic compound, a five-membered ring with the formula C4H4NH. It is a colorless volatile liquid that darkens readily upon exposure to air .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton . The pyrrole ring is also aromatic because it contains 6 π-electrons, satisfying Hückel’s rule .

Scientific Research Applications

Heterocyclic Synthesis and Biological Evaluation

Research has explored the synthesis of heterocyclic compounds using ethyl α-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylhydrazono)acetates, which shows the potential for the creation of polyfunctionally substituted pyran, pyridine, and pyridazine derivatives. These compounds have significant applications in medicinal chemistry due to their diverse biological activities (Mohareb et al., 2004).

Synthesis of Novel Benzothiazole Derivatives

Another study emphasizes the solvent-free, microwave-assisted synthesis of novel benzothiazole derivatives, showcasing an efficient approach to creating diverse poly-functionalized tri-heterocyclic benzothiazole derivatives with potential antibacterial, antioxidant, and antitubercular activities (Bhoi et al., 2016).

Pyrrolo[2,1-b]thiazol-3-one Derivatives

Efforts in synthesizing pyrrolo[2,1-b]thiazol-3-one derivatives have led to the development of compounds with significant chemical interest due to their unique structures and potential biological properties (Tverdokhlebov et al., 2005).

Ethyl 2-(2-pyridylacetate) Derivatives

The synthesis of ethyl 2-(2-pyridylacetate) derivatives has been explored, resulting in compounds tested for a range of biological activities, including antimicrobial and antiviral properties, especially against HIV-1 (Szulczyk et al., 2017).

Molluscicidal and Insecticidal Properties

Studies have also been conducted on the molluscicidal properties of thiazolo[5,4-d]pyrimidines, highlighting the potential use of these compounds in controlling the spread of diseases such as schistosomiasis (El-bayouki et al., 1988). Additionally, novel heterocycles incorporating a thiadiazole moiety have been assessed for their insecticidal activity against pests like the cotton leafworm, Spodoptera littoralis (Fadda et al., 2017).

Properties

IUPAC Name

ethyl 2-[2-[(2-pyrrol-1-yl-1,3-thiazole-4-carbonyl)amino]-1,3-thiazol-4-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O3S2/c1-2-22-12(20)7-10-8-23-14(16-10)18-13(21)11-9-24-15(17-11)19-5-3-4-6-19/h3-6,8-9H,2,7H2,1H3,(H,16,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUHMCNQVIVVPRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)C2=CSC(=N2)N3C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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